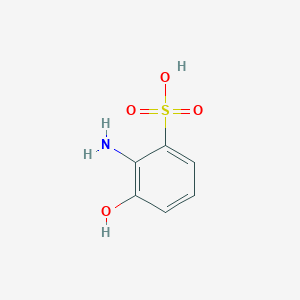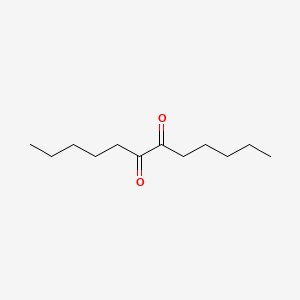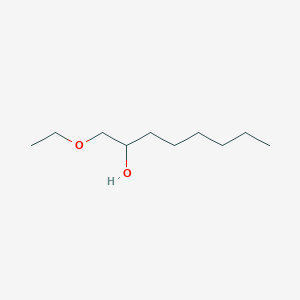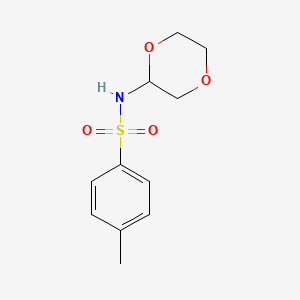![molecular formula C14H9Cl2N5 B14717206 [(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile CAS No. 7071-45-6](/img/structure/B14717206.png)
[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile is a complex organic compound characterized by its unique structure, which includes both diazenyl and hydrazinylidene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile typically involves the reaction of 4-chlorobenzene diazonium chloride with 4-chlorophenylhydrazine in the presence of a suitable base. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems to control temperature, pH, and reactant concentrations can optimize the production process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and azo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso and azo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of [(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile involves its interaction with molecular targets through its diazenyl and hydrazinylidene groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- [(E)-(4-Chlorophenyl)diazenyl][2-(4-methylphenyl)hydrazinylidene]acetonitrile
- [(E)-(4-Chlorophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]acetonitrile
Uniqueness
[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile is unique due to the presence of two chlorophenyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and make it more suitable for specific applications compared to similar compounds.
Propiedades
Número CAS |
7071-45-6 |
|---|---|
Fórmula molecular |
C14H9Cl2N5 |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
N'-(4-chloroanilino)-N-(4-chlorophenyl)imino-1-cyanomethanimidamide |
InChI |
InChI=1S/C14H9Cl2N5/c15-10-1-5-12(6-2-10)18-20-14(9-17)21-19-13-7-3-11(16)4-8-13/h1-8,18H |
Clave InChI |
UPPPBOXTFNOJGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN=C(C#N)N=NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium bromide](/img/structure/B14717137.png)









![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)

